Mezigdomide

Vue d'ensemble

Description

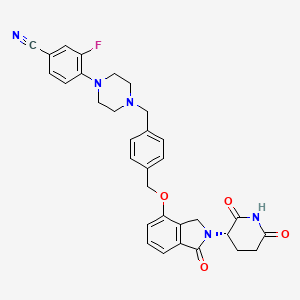

Mezigdomide is a CELMoD agent that is being studied in many clinical trials with different drug combinations and in different myeloma patient populations . It is an oral small-molecule compound that potentiates the cereblon-mediated ubiquitination of key cellular transcription factors (Ikaros and Aiolos), which ultimately results in multiple myeloma cell death and other immunomodulatory activity .

Molecular Structure Analysis

The molecular formula of Mezigdomide is C32H30FN5O4 . Its exact mass is 567.23 and its molecular weight is 567.621 .

Chemical Reactions Analysis

Mezigdomide induces maximal degradation of Ikaros and Aiolos, leading to increased apoptosis in myeloma cells . It has shown potent synergy with DEX, proteasome inhibitors (PIs), and anti-CD38 monoclonal antibodies (mAbs) .

Physical And Chemical Properties Analysis

The molecular formula of Mezigdomide is C32H30FN5O4 . Its exact mass is 567.23 and its molecular weight is 567.621 .

Applications De Recherche Scientifique

Treatment of Multiple Myeloma

Mezigdomide is being studied extensively for its potential in treating relapsed/refractory multiple myeloma (RRMM) . It has shown promising results in clinical trials when combined with Dexamethasone (DEX) in patients with RRMM .

Enhanced Tumoricidal Effects

Mezigdomide is a novel oral CELMoD® agent with enhanced tumoricidal effects compared to immunomodulatory drugs (IMiDs®) . It induces maximal degradation of Ikaros and Aiolos, leading to increased apoptosis in myeloma cells .

Immune-Stimulatory Effects

In addition to its tumoricidal effects, Mezigdomide also has immune-stimulatory effects . This dual action makes it a potent agent in the fight against multiple myeloma .

Synergy with Other Drugs

Preclinical studies have demonstrated that Mezigdomide has potent synergy with DEX, proteasome inhibitors (PIs), and anti-CD38 monoclonal antibodies (mAbs) . This suggests that it could be effectively used in combination therapies .

Treatment of Lenalidomide-/Pomalidomide-Resistant MM

Mezigdomide has shown anti-proliferative and apoptotic effects in multiple myeloma, including in lenalidomide-/pomalidomide-resistant MM cell lines and mouse xenograft models .

Potential Applications in Other Diseases

The mechanism of action of Mezigdomide has been shown to drive the activity of CELMoDs in other indications, including in models of acute myeloid leukemia and lenalidomide-resistant T-cell lymphomas .

Pharmacodynamics

Pharmacodynamics was an exploratory objective in the clinical trials of Mezigdomide . This could lead to a better understanding of the drug’s effects and how it can be optimally used in treatment.

Future Clinical Trials

Given the promising results from initial trials, Mezigdomide is likely to be studied in many more clinical trials with different drug combinations and in different myeloma patient populations . This could potentially expand its applications and effectiveness in treating multiple myeloma and other diseases.

Mécanisme D'action

Target of Action

Mezigdomide, also known as CC-92480, is a novel oral cereblon E3 ligase modulator . The primary targets of Mezigdomide are the transcription factors Ikaros and Aiolos . These transcription factors play key roles in hematopoietic cell development and differentiation .

Mode of Action

Mezigdomide interacts with its targets, Ikaros and Aiolos, by inducing their rapid, potent, and deep degradation . This degradation is achieved through Mezigdomide’s unique cereblon-binding interactions, which induce an allosteric rearrangement of the cereblon-binding site to an active conformation in 100% of cereblon molecules . This promotes maximal substrate-binding capacity, leading to the degradation of Ikaros and Aiolos .

Biochemical Pathways

The degradation of Ikaros and Aiolos by Mezigdomide affects several biochemical pathways. It leads to enhanced cytotoxic effects in myeloma cells, including those resistant to lenalidomide and pomalidomide and those with cereblon down-regulation . In parallel, Mezigdomide induces degradation of Ikaros and Aiolos in peripheral blood mononuclear cells, leading to the activation of T cells . This dual mechanism of cell-autonomous tumor inhibition and immune activation has been invoked to explain the clinical observations .

Pharmacokinetics

The pharmacokinetic properties of Mezigdomide are currently under investigation in clinical trials . It is known that mezigdomide is an oral medication , suggesting that its absorption, distribution, metabolism, and excretion (ADME) properties would be critical for its bioavailability and therapeutic efficacy.

Result of Action

The direct tumoricidal effect of Mezigdomide is mediated by the degradation of Ikaros and Aiolos, leading to increased apoptosis in myeloma cells . This results in both cell-autonomous viability loss and sensitization to immune-mediated killing . In addition, Mezigdomide has demonstrated marked synergistic effects when used in combination with dexamethasone and other myeloma therapies in vitro .

Action Environment

The action, efficacy, and stability of Mezigdomide can be influenced by various environmental factors. For instance, the presence of other drugs in the system, such as dexamethasone, can enhance the efficacy of Mezigdomide . Additionally, the patient’s immune status can impact the effectiveness of Mezigdomide . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[4-[[4-[[2-[(3S)-2,6-dioxopiperidin-3-yl]-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazin-1-yl]-3-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30FN5O4/c33-26-16-23(17-34)8-9-27(26)37-14-12-36(13-15-37)18-21-4-6-22(7-5-21)20-42-29-3-1-2-24-25(29)19-38(32(24)41)28-10-11-30(39)35-31(28)40/h1-9,16,28H,10-15,18-20H2,(H,35,39,40)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTINZZFBHWSAGL-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCN(CC5)C6=C(C=C(C=C6)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mezigdomide | |

CAS RN |

2259648-80-9 | |

| Record name | Mezigdomide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2259648809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEZIGDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA88IH4O02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2442528.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2442531.png)

![2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide](/img/structure/B2442532.png)

![6-Ethyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2442535.png)

![1-methyl-3-[(E)-2-thiophen-2-ylethenyl]quinoxalin-2-one](/img/structure/B2442536.png)

![3-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2442539.png)

![1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine](/img/structure/B2442540.png)

![{2-(4-ethylphenyl)-9-methyl-4-[(2-methylbenzyl)thio]-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2442541.png)

![7-Methoxy-1'-methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2442542.png)